molecular formula C30H28N2O3S B14963533 4,4,5',6,8-pentamethyl-3'-(4-phenoxyphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

4,4,5',6,8-pentamethyl-3'-(4-phenoxyphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B14963533
M. Wt: 496.6 g/mol
InChI Key: QYOQYMDXNZXUMJ-UHFFFAOYSA-N
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Description

4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound characterized by its unique spiro structure, which includes a pyrroloquinoline and a thiazolidine ring

Preparation Methods

The synthesis of 4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core.

    Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a cyclization reaction involving a thiol and a carbonyl compound.

    Spiro Formation: The final step involves the formation of the spiro linkage between the pyrroloquinoline and thiazolidine rings.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione include:

    4,4,6,8,9-Pentamethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares the pyrroloquinoline core but lacks the thiazolidine ring.

    4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione: This compound has a different core structure but similar methyl substitutions.

The uniqueness of 4,4,5’,6,8-pentamethyl-3’-(4-phenoxyphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro linkage and the combination of the pyrroloquinoline and thiazolidine rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H28N2O3S

Molecular Weight

496.6 g/mol

IUPAC Name

5,6',9',11',11'-pentamethyl-3-(4-phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C30H28N2O3S/c1-18-15-24-19(2)17-29(4,5)32-26(24)25(16-18)30(28(32)34)31(27(33)20(3)36-30)21-11-13-23(14-12-21)35-22-9-7-6-8-10-22/h6-17,20H,1-5H3

InChI Key

QYOQYMDXNZXUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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